molecular formula C19H18N10O4 B11506310 N,N'-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide

N,N'-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide

Cat. No.: B11506310
M. Wt: 450.4 g/mol
InChI Key: ANIKABKEDMWGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{1-[(4,6-DIACETAMIDO-1,3,5-TRIAZIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazine ring, a benzodiazole moiety, and an oxadiazole ring

Preparation Methods

The synthesis of N-(4-{1-[(4,6-DIACETAMIDO-1,3,5-TRIAZIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 4,6-diacetamido-1,3,5-triazine and 1H-1,3-benzodiazole.

    Reaction Conditions: The intermediates are then subjected to various reaction conditions, including condensation and cyclization reactions, to form the final compound.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(4-{1-[(4,6-DIACETAMIDO-1,3,5-TRIAZIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE undergoes various chemical reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its functional groups and overall structure.

    Substitution Reactions: It can participate in substitution reactions, where one functional group is replaced by another.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{1-[(4,6-DIACETAMIDO-1,3,5-TRIAZIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{1-[(4,6-DIACETAMIDO-1,3,5-TRIAZIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can bind to specific proteins and enzymes, altering their activity.

    Pathways Involved: It may affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(4-{1-[(4,6-DIACETAMIDO-1,3,5-TRIAZIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE can be compared with other similar compounds:

Properties

Molecular Formula

C19H18N10O4

Molecular Weight

450.4 g/mol

IUPAC Name

N-[4-[1-[(4,6-diacetamido-1,3,5-triazin-2-yl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18N10O4/c1-9(30)20-16-15(27-33-28-16)17-23-12-6-4-5-7-13(12)29(17)8-14-24-18(21-10(2)31)26-19(25-14)22-11(3)32/h4-7H,8H2,1-3H3,(H,20,28,30)(H2,21,22,24,25,26,31,32)

InChI Key

ANIKABKEDMWGMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=NC(=NC(=N4)NC(=O)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.